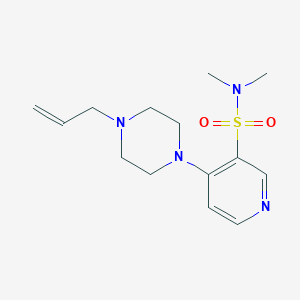![molecular formula C25H34N2O3 B215411 Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, commonly known as 'DEET', is a synthetic chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available in the market.
Mecanismo De Acción
DEET works by interfering with the olfactory receptors of insects, thereby making it difficult for them to detect the presence of humans and animals. DEET also acts as an irritant to insects, causing them to fly away or avoid contact with the treated surface.
Biochemical and Physiological Effects:
DEET is a lipophilic compound that is absorbed through the skin and metabolized in the liver. It has been found to have low toxicity in humans and animals. However, prolonged exposure to DEET can cause skin irritation, eye irritation, and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments as an insect repellent. It is effective against a wide range of insects and can be used in both indoor and outdoor experiments. However, DEET can interfere with some laboratory assays, and caution should be exercised when using it in experiments.
Direcciones Futuras
There is ongoing research on the development of new insect repellents that are more effective and less toxic than DEET. Some of the future directions in this field include the development of new compounds that target specific olfactory receptors in insects, the use of natural compounds as insect repellents, and the development of new delivery systems for insect repellents.
Métodos De Síntesis
DEET is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with diethylamine to form N,N-diethyl-3-methylbenzamide, which is further reacted with ethyl acetoacetate to form ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. DEET works by blocking the insect's ability to detect the presence of humans and animals by interfering with their olfactory receptors.
Propiedades
Nombre del producto |
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
|---|---|
Fórmula molecular |
C25H34N2O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H34N2O3/c1-7-27(8-2)18-12-10-17(11-13-18)22-21(24(29)30-9-3)16(4)26-19-14-25(5,6)15-20(28)23(19)22/h10-13,22,26H,7-9,14-15H2,1-6H3 |
Clave InChI |
ZFNWTCGDWINJKC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)



![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)

![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide](/img/structure/B215352.png)